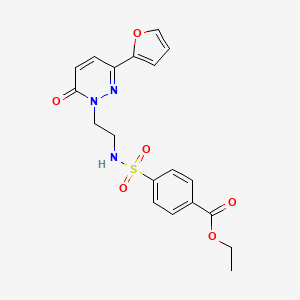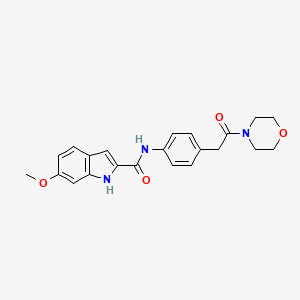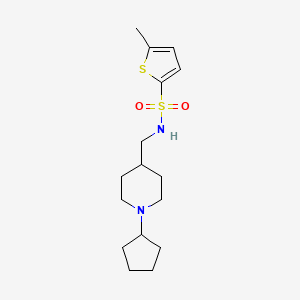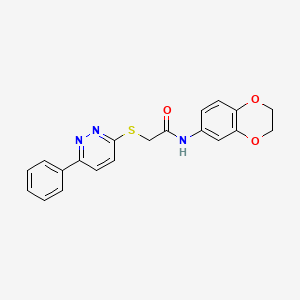![molecular formula C12H11N7O2 B2558303 3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide CAS No. 1546989-35-8](/img/structure/B2558303.png)
3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide” is a complex organic molecule that contains several functional groups, including a 1,2,4-oxadiazole ring, a 1,2,3-triazole ring, and a carbohydrazide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole and 1,2,3-triazole rings, as well as the carbohydrazide group. These groups would likely contribute to the overall shape and electronic properties of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the 1,2,4-oxadiazole and 1,2,3-triazole rings, as well as the carbohydrazide group. These groups could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1,2,4-oxadiazole and 1,2,3-triazole rings, as well as the carbohydrazide group, could affect properties such as solubility, stability, and reactivity .Applications De Recherche Scientifique
Antimicrobial Activity
One of the primary applications of derivatives similar to the specified compound has been in the exploration of antimicrobial properties. For instance, studies have demonstrated the synthesis and evaluation of antimicrobial activities of azole derivatives, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and carbohydrazides. These compounds have shown potential against a variety of microbial strains, suggesting a broad spectrum of antimicrobial efficacy. Notable examples include the work by El-masry, Fahmy, and Abdelwahed (2000), who synthesized benzimidazole derivatives showing potential antimicrobial activities, and the study by Başoğlu et al. (2013), focusing on azole derivatives with reported activity against tested microorganisms (El-masry, Fahmy, & Abdelwahed, 2000); (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).
Antitumor and Antioxidant Activities
Moreover, the exploration of antitumor and antioxidant activities has been a significant area of interest. Certain derivatives have been identified to possess potent antioxidant and antitumor activity, as highlighted by El Sadek et al. (2014), who synthesized aromatic C-nucleosides containing 1,3,4-oxadiazole units that exhibited these biological activities (El Sadek, Abd El-Dayem, Hassan, Mostafa, & Yacout, 2014).
Agricultural Applications
The compound's derivatives have also found applications in agriculture as potential antifungal agents. Wu et al. (2019) reported on novel 1,3,4-oxadiazole-2-carbohydrazides with promising antifungal properties that could target succinate dehydrogenase, a critical enzyme in fungal respiration. This discovery opens new avenues for the development of fungicides with specific mechanisms of action (Wu, Shao, Zhu, Long, Liu, Wang, Li, & Yang, 2019).
Orientations Futures
The study of compounds containing 1,2,4-oxadiazole and 1,2,3-triazole rings is an active area of research, and this compound could be of interest for future investigations. Potential areas of study could include exploring its synthesis, investigating its chemical reactivity, and evaluating its potential biological activities .
Mécanisme D'action
Target of action
They have been found to exhibit antimicrobial activities, suggesting they may target microbial enzymes or proteins .
Mode of action
1,2,3-triazole derivatives are known to interact with their targets through various mechanisms, often involving interactions with active site residues of enzymes .
Biochemical pathways
1,2,3-triazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Compounds containing a 1,2,3-triazole moiety are known to have good pharmacokinetic properties, including good bioavailability .
Result of action
1,2,3-triazole derivatives are known to have a wide range of effects, including antimicrobial activities .
Action environment
The stability and activity of 1,2,3-triazole derivatives can be influenced by factors such as ph, temperature, and the presence of other molecules .
Propriétés
IUPAC Name |
3-[1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7O2/c1-7-2-4-8(5-3-7)19-6-9(16-18-19)10-14-12(21-17-10)11(20)15-13/h2-6H,13H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJGTIQGHIQEHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C3=NOC(=N3)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2558220.png)
![4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)


![Cyclohexyl N-[5-(2-acetamido-1,3-benzothiazol-6-yl)-2-methylpyridin-3-yl]carbamate](/img/structure/B2558227.png)



![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2558239.png)
![2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2558240.png)


![2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B2558243.png)